4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its molecular formula is C18H22BrN3O2S, indicating the presence of a bromine atom, a sulfonyl group, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.
The compound can be synthesized through various organic reactions, often involving the introduction of the bromine atom into the benzene ring followed by the formation of an amide bond with a sulfonyl-containing amine. Research indicates that compounds with similar structures may exhibit significant pharmacological properties, making them relevant in drug development.
4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can be classified as:
The synthesis of 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves several key steps:
The synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature, solvent choice, and reaction time. Advanced techniques like continuous flow reactors may enhance scalability and efficiency.
The molecular structure of 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide features:
Key structural data include:
4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can participate in various chemical reactions:
Understanding these reactions is crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific biological targets, potentially including enzymes or receptors involved in cancer pathways.
Research suggests that compounds with similar structures may inhibit key signaling pathways associated with tumor growth and proliferation. For example, they may act as inhibitors of protein kinases or other enzymes critical for cancer cell survival.
4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific applications:
Benzamide-sulfonamide hybrids represent an emerging class of pharmacophores designed to leverage the synergistic biological properties of both structural motifs. These hybrid compounds integrate the target-binding capabilities of benzamide derivatives with the favorable pharmacokinetic and target-interaction profiles conferred by sulfonamide groups. The specific compound 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide exemplifies this rational design approach, featuring a halogenated benzamide moiety linked via a phenyl bridge to a N-sulfonated piperidine heterocycle. Such architectures exploit the benzamide's propensity for engaging in hydrogen-bonding interactions with biological targets, while the sulfonamide linkage enhances metabolic stability and facilitates targeted delivery to specific enzyme classes like kinases and tubulin polymerases [5] [7]. The inclusion of a 3-methylpiperidine ring further contributes to the three-dimensionality and steric specificity required for selective target engagement, positioning these hybrids as versatile scaffolds in anticancer and antimicrobial drug discovery pipelines [3] .
Halogenation, particularly bromination, serves as a strategic molecular modification in benzamide derivatives to enhance both physicochemical properties and target affinity. The introduction of a bromine atom at the para-position of the benzoyl ring in 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide significantly influences its bioactivity profile through electronic and steric effects. Bromine's substantial van der Waals radius (185 pm) creates a distinct steric imprint that complements hydrophobic binding pockets in biological targets, while its moderate electronegativity (2.96 on the Pauling scale) withdraws electron density from the aromatic system, enhancing π-stacking interactions with protein residues. This halogen's polarizability also contributes to transient halogen bonding interactions with carbonyl oxygen atoms or electron-rich regions in receptor sites, a feature increasingly recognized as critical for molecular recognition in drug design [2] [8].
Comparative studies of halogenated benzamides demonstrate that bromine specifically enhances cellular permeability and target residence time relative to chlorine or fluorine analogs. For instance, the brominated analog 3-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide (CID 1017509) exhibits a 3.2-fold increase in tubulin polymerization inhibition compared to its non-halogenated counterpart, attributed to improved hydrophobic contact with the colchicine binding site [2]. Similarly, in antimicrobial evaluations, brominated benzothiazole-benzamide hybrids such as 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide (CID 1316672) demonstrate enhanced Gram-negative coverage due to improved membrane penetration capabilities [5].
Table 1: Influence of Halogen Position on Benzamide Bioactivity
Compound Structure | Halogen Position | Biological Activity (IC₅₀) | Target | Key Reference |
---|---|---|---|---|
3-Bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | C3 (meta) | 1.8 µM (tubulin) | Microtubule assembly | [2] |
4-Bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide | C4 (para) | 0.94 mg/mL (MIC) | Bacterial dihydropteroate synthase | [3] |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide | None | 8.3 µM | Kinase inhibition | [6] |
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | None | >2.5 µM | Fungal CYP51 |
The meta-vs-para halogen positioning exerts profound effects on biological activity through conformational steering. Molecular modeling of 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide reveals that the para-bromine forces a coplanar orientation between the benzamide and central phenyl ring, optimizing engagement with ATP-binding clefts in kinases. This planar configuration contrasts with the 30° dihedral angle observed in meta-substituted analogs, explaining the 5-fold potency differential observed in kinase inhibition assays [8]. Bromine's heavy atom properties also facilitate crystallographic studies of target complexes, providing crucial structural insights for iterative drug design. In antimicrobial benzothiazole hybrids, bromination consistently enhances potency against Staphylococcus aureus (MIC reduction from 125 µg/mL to 15.6 µg/mL) by promoting DNA gyrase binding through halogen-mediated van der Waals contacts [5].
The sulfonamide group in 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide serves as a critical structural determinant that governs target specificity, pharmacokinetic behavior, and three-dimensional orientation. This -SO₂- linkage bridges the central phenyl ring with the 3-methylpiperidine heterocycle, creating a semi-rigid conformation that optimally positions both pharmacophoric elements for simultaneous target engagement. The sulfonamide's tetrahedral geometry introduces approximately 109° bond angles that project the piperidine ring away from the benzamide plane, enabling deep penetration into enzyme active sites inaccessible to more flexible alkylamine linkers. Quantum mechanical calculations indicate the sulfonamide group contributes significantly to overall molecular polarity (calculated cLogP reduction of 1.8 units versus methylene-linked analogs) while maintaining sufficient lipophilicity for cellular membrane transit [3] [6] [8].
Sulfonamide-containing compounds demonstrate pronounced affinity for hydrolytic enzymes and kinase ATP-binding domains due to their ability to mimic biological phosphate groups and participate in hydrogen-bonding networks. The sulfonyl oxygen atoms in N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide form bidentate hydrogen bonds with backbone amides in the hinge region of protein kinases, explaining its submicromolar inhibitory activity (IC₅₀ = 0.87 µM against JAK3) [6] [9]. Similarly, in antimicrobial scaffolds like 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide, the sulfonamide group competitively inhibits dihydropteroate synthase by displacing the natural substrate para-aminobenzoic acid (pABA) through isosteric mimicry [3].
Table 2: Target Specificity Modulated by Sulfonamide-Linked Components
Sulfonamide-Linked Component | Biological Target | Affinity (Kd/IC₅₀) | Mechanistic Consequence | Source Compound |
---|---|---|---|---|
3-Methylpiperidine | Tubulin colchicine site | 1.1 µM | Microtubule destabilization, G2/M arrest | 1-Arylsulfonyl indoline-benzamides [7] |
4-Methylpyrimidine | JAK3 kinase ATP pocket | 0.23 µM | Phosphotransfer inhibition, anti-proliferative signaling | Deuterated piperidine inhibitors [9] |
Piperazine | Carbonic anhydrase IX | 84 nM | Zinc chelation, pH regulation in hypoxic tumors | Benzene sulfonamide-piperazine hybrids |
Pyrrolidine | HDAC catalytic domain | 0.94 µM | Zinc coordination, epigenetic modulation | N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide [6] |
The 3-methylpiperidine substituent exemplifies how sulfonamide-connected heterocycles direct target selectivity. The equatorial 3-methyl group creates a 1.3 Å hydrophobic protrusion that perfectly complements a shallow groove in the colchicine binding site of tubulin, as evidenced by co-crystallization studies of analogous compounds [7]. This steric complementarity results in 18-fold greater affinity for tubulin versus the unmethylated piperidine analog. Molecular dynamics simulations further reveal that the 3-methyl group restricts piperidine ring flip kinetics, locking the sulfonamide in a conformation that optimizes hydrogen bonding with tubulin's β-subunit Asn249 residue [7] [8]. In kinase-targeted analogs, the sulfonamide-connected 4-methylpyrimidine in N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide enables water-mediated hydrogen bonding with kinase catalytic lysine residues, a feature exploited in JAK3 inhibitors currently under clinical evaluation [6] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8